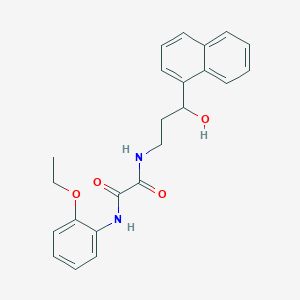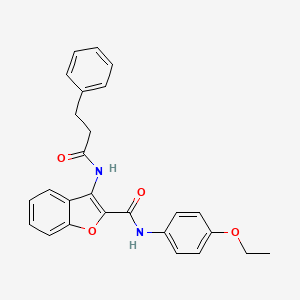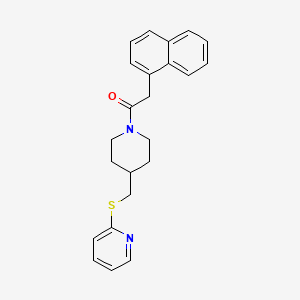
1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the condensation of specific precursors, aromatization processes, and the use of catalysts to achieve the desired molecular architecture. For instance, a similar compound was synthesized through a process involving mass spectrometry and spectroscopic methods (FT-IR, NMR) to confirm the structure, showing the complexity and precision required in these syntheses (Sun et al., 2022).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray diffraction and DFT calculations to confirm the geometry and electronic structure of compounds. The analysis reveals details about the conformation, stability, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties. For related molecules, studies have shown the alignment of molecular orbitals and quantified interactions within the crystal structure (Sun et al., 2022).
Chemical Reactions and Properties
The reactivity of such compounds can be highlighted by their participation in various chemical reactions, including cyclocondensation and substitution reactions. These reactions often lead to the formation of heterocyclic structures, demonstrating the compound's versatility as a precursor in organic synthesis (Bonacorso et al., 2003).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, depend significantly on the molecular conformation and intermolecular forces within the compound. X-ray crystallography provides insights into the crystal packing and molecular geometry, influencing the compound's physical state and stability (Zhong et al., 1998).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are influenced by the functional groups present in the molecule. Studies on similar compounds have shown how modifications in the molecular structure can affect their chemical behavior, such as the formation of hydrogen bonds and π-π stacking interactions, which play a significant role in determining their reactivity and interaction with other molecules (Song et al., 2008).
Scientific Research Applications
Crystal Structure and Pesticide Application
The crystal structure of related compounds, such as benzoylurea pesticides, has been studied to understand their interaction mechanisms. For example, the structural analysis of flufenoxuron reveals how N—H⋯O hydrogen bonds and F⋯F contacts contribute to forming a three-dimensional architecture crucial for its pesticidal activity (Jeon et al., 2014).
Antidepressant Potential
Research into the therapeutic applications of ureas has led to the development of compounds acting as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. This dual pharmacological profile suggests a promising approach for treating depression, highlighting the compound's role in advancing antidepressant options (Matzen et al., 2000).
Antimicrobial and Antipathogenic Activities
New thiourea derivatives have been synthesized and characterized for their antipathogenic activity, demonstrating significant effects especially against Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of urea derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
CNS Agents
N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have been prepared and shown to demonstrate anxiolytic and muscle-relaxant activities, marking them as potential central nervous system (CNS) agents. This highlights the significance of urea compounds in developing treatments for CNS disorders (Rasmussen et al., 1978).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-12-4-6-13(7-5-12)24-10-11(8-16(24)25)9-22-18(26)23-17-14(20)2-1-3-15(17)21/h1-7,11H,8-10H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGOFBXCZAUWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)
![3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2494391.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B2494393.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2494394.png)


![N-[2-(cycloheptylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2494399.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2494401.png)

